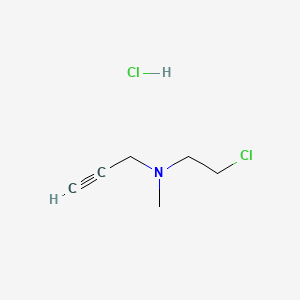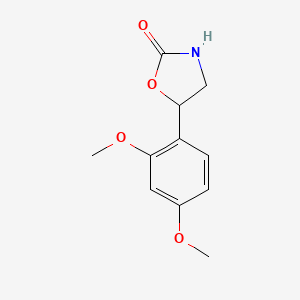
1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. The presence of the difluoromethyl group imparts distinct characteristics, making it valuable in pharmaceutical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as chlorodifluoromethane (Freon 22) or fluoroform. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium azide or electrophilic reagents like bromine.
Major Products Formed:
Oxidation: Formation of difluoromethyl-imidazole derivatives.
Reduction: Formation of reduced imidazole compounds.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-1H-imidazol-2-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethyl)-1H-imidazol-2-aminehydrochloride
- 1-(Difluoromethyl)-1H-pyrazole
- 1-(Difluoromethyl)-1H-triazole
Uniqueness: 1-(Difluoromethyl)-1H-imidazol-2-aminehydrochloride is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of lipophilicity and hydrogen bonding ability, making it suitable for various applications .
Eigenschaften
Molekularformel |
C4H6ClF2N3 |
|---|---|
Molekulargewicht |
169.56 g/mol |
IUPAC-Name |
1-(difluoromethyl)imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5F2N3.ClH/c5-3(6)9-2-1-8-4(9)7;/h1-3H,(H2,7,8);1H |
InChI-Schlüssel |
TVFFBNCNFOOPQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)N)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)





![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)



![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)



